PROTAC BCR-ABL1 ligand 1

Allosteric inhibition T315I gatekeeper mutation BCR-ABL degradation

TKI-resistant CML research is hindered by the T315I gatekeeper mutation, which renders ATP-competitive inhibitors and most PROTACs ineffective. GMB-475 is the only allosteric BCR-ABL1 PROTAC degrader with confirmed T315I activity (IC50 = 1.98 μM), enabling degradation-based strategies where inhibition fails. • VHL-recruiting PROTAC; DC50 = 340 nM in K562 cells • 3-fold selective for G250E mutant (IC50 = 0.37 μM) vs WT (IC50 = 1.11 μM) • Validated in primary CML CD34+ stem/progenitor cells; spares healthy donor CD34+ cells • Sensitizes Ba/F3 BCR-ABL1 cells to imatinib (~3-fold IC50 reduction at 2.5 μM) ≥98% HPLC purity. For research use only.

Molecular Formula C17H12F3N3O2
Molecular Weight 347.29 g/mol
Cat. No. B8103532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BCR-ABL1 ligand 1
Molecular FormulaC17H12F3N3O2
Molecular Weight347.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)O
InChIInChI=1S/C17H12F3N3O2/c18-17(19,20)25-14-7-3-12(4-8-14)23-16-9-15(21-10-22-16)11-1-5-13(24)6-2-11/h1-10,24H,(H,21,22,23)
InChIKeyUNNHUSXTCNMGSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GMB-475: Allosteric BCR-ABL PROTAC Degrader


PROTAC BCR-ABL1 ligand 1 (also designated GMB-475) is a proteolysis-targeting chimera (PROTAC) that functions as an allosteric degrader of the BCR-ABL1 oncoprotein. Unlike ATP-competitive tyrosine kinase inhibitors (TKIs) that merely inhibit kinase activity, GMB-475 induces proteasomal degradation of the entire BCR-ABL1 protein by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase [1]. The compound exhibits a degradation DC50 of 340 nM in K562 cells and demonstrates activity against clinically relevant BCR-ABL1 point mutations (T315I, G250E) that confer resistance to first- and second-generation TKIs . GMB-475 is the first reported allosteric BCR-ABL1 PROTAC and remains a benchmark tool for investigating degradation-based therapeutic strategies in chronic myeloid leukemia (CML) .

Allosteric BCR-ABL1 PROTAC degrader recruiting VHL E3 ligase
Reported activity against T315I and G250E gatekeeper mutations
Benchmark tool for BCR-ABL1 degradation studies in CML research models

Functional Divergence Among BCR-ABL PROTACs


BCR-ABL-targeting PROTACs exhibit profound functional divergence driven by differences in E3 ligase recruitment (VHL vs. CRBN vs. IAP), target-binding warhead chemistry (allosteric vs. ATP-competitive), and linker architecture. These variations produce non-overlapping degradation potency, mutant coverage profiles, and off-target liabilities that cannot be predicted from chemical similarity or target class alone [1]. For example, VHL-recruiting degraders such as GMB-475 and SIAIS178 display distinct mutant selectivity patterns compared to CRBN-based degraders like SIAIS056 and SIAIS100, with certain mutations (e.g., T315I) being differentially susceptible to degradation depending on the specific PROTAC design [2]. Procurement decisions must therefore be guided by quantitative, comparator-anchored evidence rather than assumed class interchangeability.

E3 ligase recruitment

VHL-based GMB-475 may differ from CRBN-based degraders in mutant coverage and degradation profile

Warhead binding mode

Allosteric myristoyl-pocket binding enables T315I activity, unlike ATP-competitive warheads which may lose T315I degradation

Linker architecture

Linker length and composition may alter ternary complex formation and off-target liabilities across PROTACs

GMB-475 Comparative Evidence for Procurement


Allosteric Binding Mode and T315I Mutant Activity

GMB-475 retains antiproliferative activity against the T315I gatekeeper mutant (IC50 = 1.98 μM), whereas ATP-competitive BCR-ABL PROTACs such as SIAIS056 fail to degrade the T315I mutant entirely [1][2]. This functional divergence stems from GMB-475's allosteric binding mode, which targets the myristoyl pocket rather than the ATP-binding site, circumventing steric hindrance imposed by the T315I substitution . In contrast, the ATP-competitive warhead of SIAIS056 is rendered ineffective against T315I, despite its sub-nanomolar potency (DC50 = 0.18 nM) against wild-type BCR-ABL [2].

T315I Mutant Activity
Reported
IC50 1.98 μM; SIAIS056 inactive
Allosteric degrader retains activity against T315I, unlike ATP-competitive comparator
Cell proliferation assay; Ba/F3 T315I cells
Allosteric inhibition T315I gatekeeper mutation BCR-ABL degradation

Degradation Potency vs. CRBN-Based PROTACs

GMB-475 degrades BCR-ABL1 with a DC50 of 340 nM and Dmax of 95% in K562 cells after 18 h treatment . This potency is substantially lower than that of CRBN-based degraders: SIAIS056 achieves DC50 = 0.18 nM , SIAIS100 achieves DC50 = 2.7 nM (Dmax = 91.2%) [1], and SIAIS178 achieves DC50 = 8.5 nM [2]. However, GMB-475's allosteric mechanism confers distinct advantages in mutant coverage and reduced toxicity toward parental Ba/F3 cells (no toxicity up to 10 μM), a selectivity feature not reported for ATP-competitive degraders [3].

Degradation Potency
Reported
DC50 340 nM vs 0.18 nM (SIAIS056)
Lower potency but allosteric mechanism may offer distinct mutant coverage
K562 cells; Western blot quantification
DC50 Dmax PROTAC potency ranking

Mutant Selectivity: G250E Hypersensitivity

GMB-475 displays enhanced antiproliferative activity against the G250E BCR-ABL1 mutant (IC50 = 0.37 μM), which is ~3-fold more potent than against wild-type BCR-ABL1 (IC50 = 1.11 μM) . This hypersensitivity to G250E contrasts with the behavior of ATP-competitive PROTACs: SIAIS056 degrades G250E (and other mutants including E255V, V299L, F317L, T315A) but fails against T315I, while SIAIS100 degrades T315I with a DC50 of 2.7 nM but its G250E activity is not explicitly quantified [1]. GMB-475 is the only BCR-ABL degrader with documented quantitative hypersensitivity to the G250E mutation .

G250E Hypersensitivity
Reported
IC50 0.37 μM (G250E) vs 1.11 μM (WT)
3-fold greater potency for G250E, supporting mutant-specific degradation studies
Ba/F3 cells; cell proliferation assay
G250E mutation mutant selectivity BCR-ABL degradation

Imatinib Sensitization and Combination Potential

Co-treatment with GMB-475 (2.5 μM) reduces the IC50 of imatinib approximately 3-fold in Ba/F3 BCR-ABL1 cells, from 0.17 μM to ~0.06 μM [1]. This sensitization effect is attributed to GMB-475-mediated reduction of total BCR-ABL1 protein levels, which lowers the threshold for complete kinase inhibition by imatinib [1]. The inactive diastereomer control GMB-651 produces only a modest reduction in imatinib IC50, confirming that degradation activity—not merely target binding—drives the synergy [1]. No comparable imatinib sensitization data are available for CRBN-based BCR-ABL PROTACs, making this a distinctive evidence dimension for GMB-475.

Imatinib Sensitization
Head-to-head
Imatinib IC50 reduced ~3-fold with 2.5 μM GMB-475
Reported sensitization supports combination study context in BCR-ABL models
Ba/F3 WT BCR-ABL1 cells; 48 h co-treatment
Imatinib sensitization combination therapy BCR-ABL degradation

Selectivity in Primary CML Stem Cells

GMB-475 reduces viability and increases apoptosis in primary CML patient-derived CD34+ stem/progenitor cells while exhibiting no effect on healthy donor CD34+ cells at identical concentrations [1]. This selectivity is not merely a function of BCR-ABL1 expression, as ATP-competitive TKIs also affect healthy hematopoietic cells to varying degrees. Comparative data for other BCR-ABL PROTACs in primary CML stem cells are not available in the peer-reviewed literature, making this a unique evidence dimension for GMB-475. The study further demonstrated that GMB-475 degrades BCR-ABL1 and reduces cell viability specifically in primary CML stem cells, which are implicated in disease persistence and relapse [1].

Stem Cell Selectivity
Reported
Reduced viability in CML CD34+ cells; no effect on healthy CD34+ cells
Reported selectivity in primary CML stem/progenitor cells supports stem-cell research context
Primary patient-derived cells; qualitative observation
Leukemic stem cells CD34+ cells therapeutic window

GMB-475 Validated Research Applications


T315I-Mutant CML Degradation Studies

GMB-475 is uniquely suitable for studies examining degradation of BCR-ABL1 T315I, the gatekeeper mutation that confers pan-resistance to ATP-competitive TKIs (imatinib, dasatinib, nilotinib) and renders ATP-competitive PROTACs like SIAIS056 inactive [1][2]. Researchers studying T315I-driven resistance mechanisms should procure GMB-475 as the only allosteric PROTAC with documented activity against this mutation (IC50 = 1.98 μM), enabling investigation of degradation-based strategies where inhibition fails [1].

Combination with Imatinib and ATP-Competitive TKIs

The quantitative demonstration that GMB-475 sensitizes Ba/F3 BCR-ABL1 cells to imatinib (≈3-fold IC50 reduction at 2.5 μM) supports its use in combination studies aimed at overcoming TKI resistance or dose reduction [1]. This sensitization is degradation-dependent and not replicated by the inactive diastereomer GMB-651, providing a clear experimental rationale for including GMB-475 in co-treatment paradigms [1].

G250E-Mutant BCR-ABL Degradation Studies

GMB-475 exhibits 3-fold greater antiproliferative potency against the G250E BCR-ABL1 mutant (IC50 = 0.37 μM) compared to wild-type BCR-ABL1 (IC50 = 1.11 μM), making it a uniquely valuable tool for investigating G250E-driven CML biology [1]. This hypersensitivity to G250E is not reported for other BCR-ABL PROTACs, positioning GMB-475 as the degrader of choice for researchers focused on this specific imatinib-resistant mutation [1].

Primary Leukemic Stem Cell Eradication Studies

GMB-475 has been validated in primary CML patient-derived CD34+ stem/progenitor cells, demonstrating viability reduction and apoptosis induction while sparing healthy donor CD34+ cells [1]. This primary cell validation, which includes direct evidence of BCR-ABL1 degradation in CML stem cells, is not available for alternative BCR-ABL PROTACs in the peer-reviewed literature, making GMB-475 the only degrader with documented activity in this therapeutically relevant cellular context [1].

Application
Selection Property
Validation Focus
T315I-mutant CML degradation studies
Allosteric PROTAC with reported T315I activity
Degradation efficacy in T315I-expressing Ba/F3 models
Combination studies with imatinib in BCR-ABL models
Reported imatinib sensitization (degradation-dependent)
Co-treatment proliferation assays; imatinib IC50 shift
G250E-mutant BCR-ABL degradation studies
3-fold greater potency for G250E mutant vs wild-type
Antiproliferative activity in G250E-expressing cell models
Primary CML stem cell research
Selective viability reduction in CML vs healthy CD34+ cells
Apoptosis and degradation endpoints in patient-derived stem cells
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